2-(Phenylsulfonyl)-1,3-cycloheptadiene
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Overview
Description
2-(Phenylsulfonyl)-1,3-cycloheptadiene is an organic compound characterized by a cycloheptadiene ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfonyl)-1,3-cycloheptadiene typically involves the reaction of cycloheptadiene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylsulfonyl)-1,3-cycloheptadiene can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the cycloheptadiene ring or the phenylsulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce cycloheptane derivatives.
Scientific Research Applications
2-(Phenylsulfonyl)-1,3-cycloheptadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)-1,3-cycloheptadiene involves its interaction with various molecular targets. The phenylsulfonyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and biological activity. The cycloheptadiene ring can undergo conformational changes, affecting its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonylacetophenone: Similar in structure but with an acetophenone moiety instead of a cycloheptadiene ring.
Phenylsulfonylindole: Contains an indole ring, offering different reactivity and biological properties.
Phenylsulfonylbenzothiazole: Features a benzothiazole ring, used in different chemical and biological contexts.
Uniqueness
2-(Phenylsulfonyl)-1,3-cycloheptadiene is unique due to its combination of a cycloheptadiene ring and a phenylsulfonyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.
Properties
IUPAC Name |
2-(benzenesulfonyl)cyclohepta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c14-16(15,13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3-4,6-11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFCGKYPRPLNFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(=CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471772 |
Source
|
Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118160-44-4 |
Source
|
Record name | 2-(Phenylsulfonyl)-1,3-cycloheptadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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